(R)-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid
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Overview
Description
®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid is a complex organic compound with a unique structure that includes a tetrahydropyran ring and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyran ring and the introduction of the methoxycarbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, leading to the development of new drugs.
Industry
In industrial applications, this compound can be used as an intermediate in the production of fine chemicals, agrochemicals, and specialty materials. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran derivatives and amino acid derivatives. Examples include:
- ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-aminoacetic acid
- ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-(carboxymethyl)aminoacetic acid
Uniqueness
What sets ®-2-((2R,4R,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
(2R)-2-[(2R,6S)-2,6-dimethyloxan-4-yl]-2-(methoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H19NO5/c1-6-4-8(5-7(2)17-6)9(10(13)14)12-11(15)16-3/h6-9H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+,8?,9-/m1/s1 |
InChI Key |
LQWDQTWSVKTRDK-HCCIXBLDSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](O1)C)[C@H](C(=O)O)NC(=O)OC |
Canonical SMILES |
CC1CC(CC(O1)C)C(C(=O)O)NC(=O)OC |
Origin of Product |
United States |
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